6,7-dimethoxy-9-(5-nitrofuran-2-yl)-3,4,9,10-tetrahydroacridin-1(2H)-one
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Overview
Description
“6,7-dimethoxy-9-(5-nitrofuran-2-yl)-3,4,9,10-tetrahydro-2H-acridin-1-one” is a synthetic organic compound that belongs to the class of acridines Acridines are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “6,7-dimethoxy-9-(5-nitrofuran-2-yl)-3,4,9,10-tetrahydro-2H-acridin-1-one” typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxyacridine and 5-nitrofuran-2-carbaldehyde.
Condensation Reaction: The initial step involves a condensation reaction between 6,7-dimethoxyacridine and 5-nitrofuran-2-carbaldehyde under acidic or basic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the tetrahydroacridinone core.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale synthesis. This includes:
Optimization of Reaction Conditions: Adjusting temperature, pressure, and solvent conditions to maximize yield and purity.
Catalysts: Using catalysts to enhance reaction rates and selectivity.
Scale-Up: Implementing batch or continuous flow processes for large-scale production.
Chemical Reactions Analysis
Types of Reactions
“6,7-dimethoxy-9-(5-nitrofuran-2-yl)-3,4,9,10-tetrahydro-2H-acridin-1-one” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the acridine core or the nitrofuran moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated or alkylated acridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties in drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of “6,7-dimethoxy-9-(5-nitrofuran-2-yl)-3,4,9,10-tetrahydro-2H-acridin-1-one” involves interaction with molecular targets such as enzymes or receptors. The nitrofuran moiety may contribute to its biological activity by generating reactive oxygen species (ROS) or by interacting with DNA. The acridine core can intercalate into DNA, disrupting its function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye.
Amsacrine: An acridine derivative used as an anticancer agent.
Nitrofurantoin: A nitrofuran derivative used as an antibiotic.
Uniqueness
“6,7-dimethoxy-9-(5-nitrofuran-2-yl)-3,4,9,10-tetrahydro-2H-acridin-1-one” is unique due to its combination of the acridine and nitrofuran moieties, which may confer distinct biological activities and chemical properties compared to other compounds.
Properties
Molecular Formula |
C19H18N2O6 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
6,7-dimethoxy-9-(5-nitrofuran-2-yl)-3,4,9,10-tetrahydro-2H-acridin-1-one |
InChI |
InChI=1S/C19H18N2O6/c1-25-15-8-10-12(9-16(15)26-2)20-11-4-3-5-13(22)19(11)18(10)14-6-7-17(27-14)21(23)24/h6-9,18,20H,3-5H2,1-2H3 |
InChI Key |
OWQZKVKTZHVJPX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(C3=C(N2)CCCC3=O)C4=CC=C(O4)[N+](=O)[O-])OC |
Origin of Product |
United States |
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